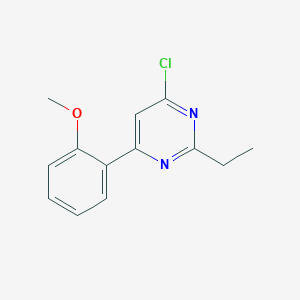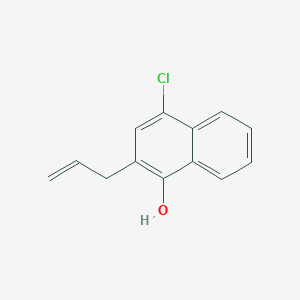
2-Allyl-4-chloro-1-naphthol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Allyl-4-chloro-1-naphthol is an organic compound that belongs to the class of naphthalenes This compound is characterized by the presence of an allyl group, a chlorine atom, and a hydroxyl group attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Allyl-4-chloro-1-naphthol can be achieved through several methods. One common approach involves the allylation of 4-chloronaphthalene-1-ol using allyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Allyl-4-chloro-1-naphthol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the allyl group to a saturated alkyl group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium azide (NaN₃) can be used in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of 2-Allyl-4-chloronaphthalene-1-one.
Reduction: Formation of 2-Allyl-4-naphthol or 2-Propyl-4-chloronaphthalene-1-ol.
Substitution: Formation of 2-Allyl-4-methoxynaphthalene-1-ol or 2-Allyl-4-azidonaphthalene-1-ol.
Scientific Research Applications
2-Allyl-4-chloro-1-naphthol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Allyl-4-chloro-1-naphthol depends on its interaction with molecular targets. The allyl group can undergo electrophilic addition reactions, while the hydroxyl group can participate in hydrogen bonding and nucleophilic substitution. The chlorine atom can be involved in halogen bonding and can be substituted by other nucleophiles.
Comparison with Similar Compounds
Similar Compounds
- 2-Allyl-4-bromonaphthalene-1-ol
- 2-Allyl-4-fluoronaphthalene-1-ol
- 2-Allyl-4-iodonaphthalene-1-ol
Uniqueness
2-Allyl-4-chloro-1-naphthol is unique due to the presence of the chlorine atom, which can participate in specific chemical reactions and interactions
Properties
Molecular Formula |
C13H11ClO |
|---|---|
Molecular Weight |
218.68 g/mol |
IUPAC Name |
4-chloro-2-prop-2-enylnaphthalen-1-ol |
InChI |
InChI=1S/C13H11ClO/c1-2-5-9-8-12(14)10-6-3-4-7-11(10)13(9)15/h2-4,6-8,15H,1,5H2 |
InChI Key |
GUSGNERSKXXYOX-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=C(C2=CC=CC=C2C(=C1)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3,4-Dihydro-3-oxo-2H-benzo[b][1,4]oxazin-6-yl)propanoic acid](/img/structure/B8399907.png)
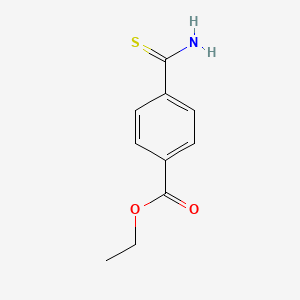
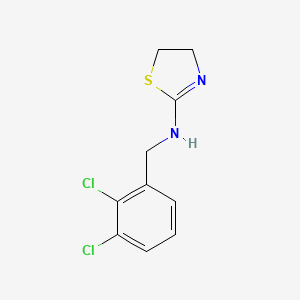
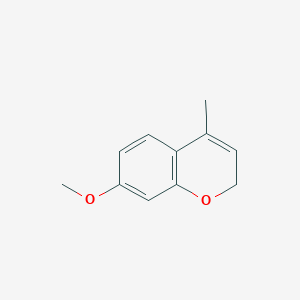
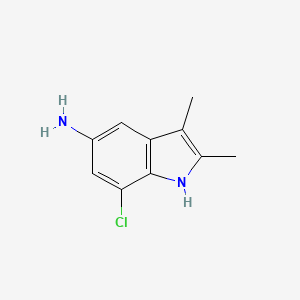
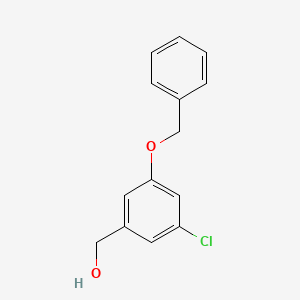
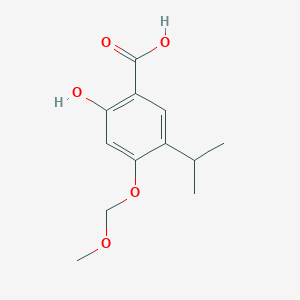

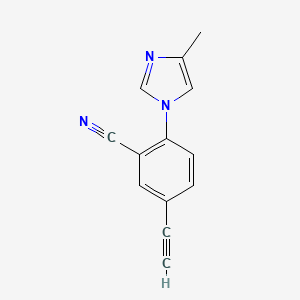
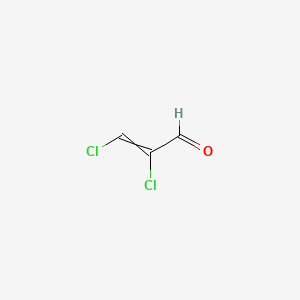
![7-Chloro-9,10-dihydropyrrolo[2,1-b][1,3]benzothiazepin-9-one](/img/structure/B8399984.png)

![2-({[3-(Methyloxy)phenyl]methyl}oxy)ethanol](/img/structure/B8399991.png)
